Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Description
The exact mass of the compound Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is 294.01168 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCLQFMOKUHRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility and lipophilicity of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
An In-depth Technical Guide to the Solubility and Lipophilicity of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Abstract
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is a unique chemical entity characterized by a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold functionalized with a methyl ester and an iodine atom at the bridgehead positions. The BCO core is of significant interest in medicinal chemistry as a non-planar bioisostere for phenyl rings, often introduced to modulate a compound's physicochemical properties to enhance its drug-like characteristics.[1][2] This guide provides a comprehensive analysis of two critical properties of this molecule: solubility and lipophilicity. We will explore the theoretical underpinnings of how its distinct structural motifs influence these properties, present detailed experimental protocols for their empirical determination, and discuss the implications of these parameters in the context of research and pharmaceutical development.
Theoretical Framework: A Structure-Property Relationship Analysis
The physicochemical behavior of a molecule is intrinsically linked to its structure. For methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate, its solubility and lipophilicity are a direct consequence of the interplay between its three primary structural components: the hydrocarbon cage, the polar ester, and the halogen substituent.
Factors Influencing Solubility
Solubility, the ability of a solute to dissolve in a solvent, is governed by the principle of "like dissolves like".[3][4] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.
-
The Bicyclo[2.2.2]octane (BCO) Core: This saturated, aliphatic cage is fundamentally nonpolar and hydrophobic. Its rigidity and three-dimensionality, however, can disrupt the efficient crystal lattice packing that is common with flat, aromatic structures. This disruption can lead to a lower melting point and, counterintuitively, an improvement in aqueous solubility compared to its planar aromatic counterparts.[2]
-
The Methyl Ester Group (-COOCH₃): This functional group introduces polarity. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, facilitating interactions with polar protic solvents like water. This group enhances the potential for aqueous solubility.
-
The Iodine Atom (-I): As a large, heavy halogen, iodine significantly influences the molecule's properties. While the carbon-iodine bond possesses a dipole moment, the overall effect of large halogens is an increase in lipophilicity and a decrease in aqueous solubility.[5] This is due to the large, soft electron shell of iodine, which is highly polarizable and engages in strong van der Waals (London dispersion) forces with nonpolar environments.[5] Elemental iodine itself has very poor solubility in water.[6]
Overall Expectation for Solubility: The molecule is expected to have low aqueous solubility . The strong hydrophobic character of the BCO core and the large iodine atom will likely dominate over the modest solubilizing effect of the methyl ester group. Conversely, it should exhibit good solubility in nonpolar organic solvents like hexane and moderately polar solvents like dichloromethane or ethyl acetate.
Factors Influencing Lipophilicity (logP)
Lipophilicity, or "fat-loving," describes a compound's affinity for a nonpolar environment. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADMET).[7] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[8][9]
-
The Bicyclo[2.2.2]octane (BCO) Core: This large hydrocarbon framework is the primary driver of lipophilicity. In general, increasing the number of sp³-hybridized carbon atoms in a molecule increases its logP value.[10] The BCO scaffold is significantly more lipophilic than smaller bioisosteres like bicyclo[1.1.1]pentane.[2][11]
-
The Methyl Ester Group (-COOCH₃): The polar nature of the ester group will decrease the molecule's overall lipophilicity relative to an unsubstituted BCO core.
-
The Iodine Atom (-I): Halogens are well-known to increase lipophilicity.[5] The large size and polarizability of iodine make it a strong contributor to the overall lipophilic character of the molecule.
Overall Expectation for Lipophilicity: Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is expected to be a highly lipophilic compound with a positive logP value. The combined lipophilic contributions of the BCO cage and the iodine atom will far outweigh the polarity of the ester group.
In Silico Prediction of Physicochemical Properties
Before undertaking laboratory work, computational models provide a rapid and cost-effective means of estimating key molecular properties.[7] These predictions are invaluable in the early stages of research for prioritizing candidates for synthesis. Models like ESOL and various algorithms for calculating cLogP (calculated logP) use fragment-based or property-based methods to derive these values from the molecular structure alone.[12][13]
| Property | Predicted Value | Method/Comment |
| cLogP (Octanol/Water) | ~ 3.0 - 3.5 | Estimated based on similar structures. For comparison, the predicted LogKow for 4-cyano-bicyclo[2.2.2]octane-1-carboxylic acid is 1.32, but the larger, more polarizable iodine atom is expected to significantly increase lipophilicity over the cyano group.[14] |
| Aqueous Solubility (logS) | < -3.0 | Predicted to be poorly soluble to insoluble. This aligns with the high expected cLogP value. |
Note: These values are estimates derived from general principles and data on analogous structures. Experimental validation is essential.
Experimental Determination Protocols
To obtain definitive data, empirical measurement is required. The following sections detail the standard, self-validating protocols for determining solubility and lipophilicity.
Aqueous Solubility: The Shake-Flask Method
This method directly measures the saturation concentration of a compound in a solvent and is considered a benchmark for solubility determination.[15]
Protocol:
-
Preparation: Add an excess amount of solid methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate to a known volume of purified water (e.g., 10 mg in 5 mL) in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period to reach equilibrium. For crystalline compounds, this may take 24-72 hours. A preliminary time-course study is recommended to determine when the dissolved concentration plateaus.
-
Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated aqueous solution).
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Express the solubility in units such as mg/mL, µg/mL, or moles/L (M).
Caption: Workflow for Shake-Flask Aqueous Solubility Determination.
Lipophilicity (logP): The Shake-Flask Method
This is the "gold standard" method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[8]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. Use the corresponding saturated phase for the experiment to prevent volume changes during partitioning.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: In a sealed vial, combine a precise volume of the n-octanol stock solution with a precise volume of pre-saturated water (e.g., 2 mL of octanol solution and 2 mL of water). The starting concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Agitate the vial vigorously for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC).
-
Calculation: Calculate the partition coefficient (P) and logP as follows:
-
P = [Concentration in octanol] / [Concentration in water]
-
logP = log₁₀(P)
-
Caption: Workflow for Shake-Flask logP Determination.
Lipophilicity (logP): The RP-HPLC Method
This is a rapid, indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[8][9] It is particularly useful for higher throughput screening.
Protocol:
-
System Setup: Use a Reverse-Phase HPLC (RP-HPLC) system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.
-
Calibration: Prepare a set of 5-7 standard compounds with well-established logP values that span the expected range of the test compound.
-
Standard Analysis: Inject each standard compound and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calibration Curve Construction: Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀. Plot log(k) versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Inject the methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate sample and determine its retention time and calculate its log(k) value.
-
logP Determination: Interpolate the logP of the test compound from its log(k) value using the linear equation of the calibration curve.
Sources
- 1. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Iodine and Iodine-Containing Compounds | Basicmedical Key [basicmedicalkey.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
- 15. quora.com [quora.com]
Methodological & Application
Synthesis of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate from 1,4-dicarboxylic acid
[1]
Abstract & Strategic Overview
The synthesis of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate represents a classic challenge in bridgehead functionalization. The bicyclo[2.2.2]octane scaffold is a critical bioisostere for 1,4-phenylene rings in drug design, offering defined spatial orientation without aromaticity.
The core synthetic challenge lies in the chemical inertness of the bridgehead carbons. Due to Bredt’s rule and steric constraints, these positions resist standard
This guide details a robust, three-phase protocol:
-
Desymmetrization: Converting the symmetric 1,4-dicarboxylic acid into a statistical mixture to isolate the mono-methyl ester.
-
Functionalization: Utilizing the Cristol-Firth modification of the Hunsdiecker reaction to convert the free carboxylic acid to an iodide.
-
Purification: Isolating the target iodo-ester from unreacted precursors.
Retrosynthetic Analysis & Pathway
The synthesis requires breaking the symmetry of the starting diacid. Direct iodination of one acid group in the presence of another is chemically promiscuous; therefore, a protection-deprotection strategy (via statistical hydrolysis) is employed.
Figure 1: Retrosynthetic disconnection showing the desymmetrization strategy.
Experimental Protocols
Phase 1: Desymmetrization (Esterification & Partial Hydrolysis)
Objective: Convert the symmetric diacid into the mono-ester acid.
Step A: Quantitative Diesterification
-
Reagents: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq), Methanol (excess),
(cat). -
Protocol:
-
Suspend the diacid in dry methanol (0.5 M concentration).
-
Add concentrated
(0.1 eq) dropwise. -
Reflux for 12–16 hours. Reaction progress is monitored by TLC (solvent: Hexane/EtOAc 4:1; stain:
). -
Concentrate methanol, dilute with ether, wash with saturated
and brine. -
Dry over
and concentrate to yield dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (typically >95% yield).
-
Step B: Statistical Hydrolysis
-
Rationale: Controlled hydrolysis is difficult. It is often more efficient to hydrolyze utilizing 1.0 equivalent of hydroxide, accepting a statistical distribution (1:2:1 of diacid:monoester:diester) and separating via acid-base extraction.
-
Reagents: Diester (from Step A), KOH (1.0 eq), MeOH/THF/H2O (2:2:1).
-
Protocol:
-
Dissolve diester in MeOH/THF.
-
Add KOH (dissolved in minimal water) dropwise over 1 hour at room temperature.
-
Stir for 12 hours.
-
Workup (Critical for Separation):
-
Remove organic solvents under reduced pressure.
-
Dilute aqueous residue with water.
-
Wash 1: Extract with
(3x). The organic layer contains unreacted Diester (recycle this). -
Acidification: Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extraction 2: Extract with EtOAc (3x). The organic layer contains Mono-ester and Diacid .
-
-
Purification: The mono-ester is often separable from the diacid by solubility (diacid is less soluble in cold ether) or flash chromatography (DCM/MeOH 95:5).
-
Key Intermediate Data:
-
Compound: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.[1]
Phase 2: Iododecarboxylation (The Hunsdiecker Transformation)
This is the critical step. Two methods are presented: the Cristol-Firth (Mercury) method, which is the historical gold standard for yield in bridgehead systems, and the Barton (Hypervalent Iodine) method, which is a modern green alternative.
Method A: Cristol-Firth Modification (High Yield / Toxic)
-
Mechanism: Thermal decomposition of a mercury carboxylate salt in the presence of iodine.
-
Safety: Requires strict PPE (mercury neurotoxicity). Perform in a fume hood.
-
Reagents: Mono-ester (1.0 eq), Red HgO (0.7–1.0 eq),
(1.2 eq), or Bromobenzene (Solvent).
Protocol:
-
Drying: Ensure the mono-ester is strictly dry (azeotrope with toluene if necessary).
-
Assembly: In a foil-wrapped flask (light sensitive), suspend mono-ester and red
in (or PhCl for higher boiling point). -
Reaction: Heat to reflux. Add
(dissolved in solvent) dropwise via addition funnel. -
Observation: Evolution of
gas indicates initiation. The purple iodine color should fade as it is consumed. -
Completion: Reflux for 2–4 hours until
evolution ceases. -
Workup:
-
Cool to RT. Filter off the red/grey inorganic mercury salts (dispose as hazardous waste).
-
Wash filtrate with 10%
(to remove excess iodine). -
Wash with saturated
(to remove unreacted acid). -
Dry (
) and concentrate.[4]
-
Method B: Barton Decarboxylation (Green Alternative)
-
Reagents: Mono-ester (1.0 eq), Diacetoxyiodobenzene (BAIB, 1.1 eq),
(1.1 eq), Cyclohexane or DCE. -
Protocol:
-
Dissolve mono-ester,
, and BAIB in solvent. -
Irradiate with a tungsten lamp (250W) or reflux under visible light.
-
The reaction proceeds via an acyl hypoiodite intermediate which homolyzes.
-
Mechanistic Pathway (Cristol-Firth)
The reaction leverages the stability of the bridgehead radical. Unlike planar systems, the bridgehead radical is pyramidal but accessible.
Figure 2: Radical chain mechanism for the iododecarboxylation of the bridgehead acid.
Results & Troubleshooting
Expected Data Profile
| Parameter | Value / Observation |
| Physical State | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Lit. varies by purity) |
| 1H NMR (CDCl3) | |
| Key Shift | Disappearance of acid proton (~11 ppm); Bridgehead shift. |
| Yield (Step 2) | 60–75% (Cristol-Firth); 40–60% (Barton) |
Troubleshooting Guide
-
Problem: Purple color of iodine persists / No
evolution.-
Cause: Wet reagents.[2] Water destroys the acyl hypoiodite intermediate.
-
Fix: Dry all glassware and reagents. Add a molecular sieve trap.
-
-
Problem: Low yield in Step 1 (Hydrolysis).
-
Cause: Over-hydrolysis to diacid.
-
Fix: Strictly control stoichiometry (0.95 eq KOH) and keep temperature < 40°C.
-
-
Problem: Product is colored (pink/red).
-
Cause: Trace iodine or mercury contaminants.
-
Fix: Recrystallize from pentane or hexane.
-
Safety & Compliance
-
Mercury (HgO): Highly toxic and cumulative. Use strictly in a fume hood. All solid waste must be segregated as "Mercury Waste."
-
Carbon Tetrachloride (
): Carcinogenic and ozone-depleting. Substitute with Bromobenzene or Trifluorotoluene where possible, though yields may vary. -
Iodine (
): Corrosive sublimating solid. Weigh in a fume hood.
References
-
Cristol, S. J., & Firth, W. C. (1961). A Convenient Synthesis of Alkyl Halides from Carboxylic Acids.[5][6][7] The Journal of Organic Chemistry, 26(1), 280. Link
-
Chapman, N. B., Sotheeswaran, S., & Toyne, K. J. (1970). The preparation of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their methyl esters.[1] The Journal of Organic Chemistry, 35(3), 917–923. Link
-
Barton, D. H. R., et al. (1983). The invention of radical reactions. Pure and Applied Chemistry, 55(11), 1791–1798. Link
-
Eaton, P. E. (1992). Cubane: starting materials for the 1990s and the new century. Angewandte Chemie International Edition, 31(11), 1421-1436. (Contextual reference for bridgehead decarboxylation). Link
-
US Patent 2018/0312502 A1. (2018). Bicyclo[2.2.2]octane inhibitors of FXR. (See Intermediate 4A for specific methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate protocol). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hunsdiecker Reaction [organic-chemistry.org]
- 7. quora.com [quora.com]
Application Note: Radical Phosphonylation of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the challenging functionalization of bridgehead carbons in bicyclo[2.2.2]octane (BCO) systems.
Methodology: Photocatalytic Radical Arbuzov-Type Reaction Target Product: Dimethyl (4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)phosphonate Primary Reference: Chai, L.; Wang, J.; Li, C. CCS Chem.2024 , 6, 1312–1323.[1][2][3]
Executive Summary
The introduction of phosphonate groups into bioisosteres like bicyclo[2.2.2]octane (BCO) is a high-value transformation in drug discovery, offering enhanced metabolic stability and novel polarity profiles compared to carboxylic acids. However, the bridgehead position of BCO systems is sterically encumbered and geometrically constrained, rendering traditional nucleophilic Arbuzov reactions (SN2) impossible.
This protocol details a Radical Arbuzov approach. By utilizing a specialized phosphite reagent (9-fluorenyl o-phenylene phosphite ) and visible-light photocatalysis, a bridgehead radical is generated and trapped, bypassing the steric limitations of ionic pathways. This method operates at room temperature under blue LED irradiation, providing a high-yielding entry to bridgehead phosphonates.[1]
Scientific Background & Mechanism
The Challenge: Bridgehead Constraints
-
SN2 Inertness: The backside attack required for classical Arbuzov reactions is geometrically impossible at the bridgehead carbon.
-
SN1 Difficulty: While bridgehead carbocations can form, they are high-energy species due to the inability to planarize.
-
The Radical Solution: Bridgehead radicals (sp³-hybridized, pyramidal) form readily via homolytic cleavage of C–I bonds. They are nucleophilic and can be trapped by electron-deficient phosphorus centers.
The Solution: Radical Arbuzov via "P-4" Reagent
The reaction employs 9-fluorenyl o-phenylene phosphite (Reagent P-4) .[2][4][5][6][7][8] This reagent is designed with a specific "radical leaving group."
-
Initiation: The photocatalyst (4DPAIPN) reduces the bridgehead iodide to a radical.
-
Radical Trap: The bridgehead radical attacks the phosphorus center of P-4.
-
-Scission (The Driving Force): The resulting phosphoranyl radical is unstable and undergoes rapid
-scission. It ejects a stabilized 9-fluorenyl radical , forming the P(V) bond. This step is irreversible and drives the reaction forward. -
Transesterification: The intermediate o-phenylene phosphonate is hydrolytically unstable. An in-situ workup with Methanol/KF converts it into the stable dimethyl phosphonate.[4]
Mechanistic Pathway (Visualization)
Caption: Photocatalytic cycle and Radical Arbuzov mechanism. The reaction is driven by the formation of the stable 9-fluorenyl radical during β-scission.
Experimental Protocols
Part A: Synthesis of Reagent P-4 (9-Fluorenyl o-phenylene phosphite)
Commercially available from select specialty vendors, but easily synthesized in-house.
Reagents:
-
Triethylamine (Et3N, 15 mmol)
-
o-Phenylene chlorophosphite (5.0 mmol)[3]
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Silylation: Dissolve 9-fluorenol (1.82 g) in DCM (30 mL). Add Et3N (2.1 mL) and TMSCl (1.5 mL) at 0 °C. Stir until TLC shows consumption of alcohol.
-
Workup 1: Wash with water (2x) and brine. Dry over Na2SO4 and concentrate. Purify by flash chromatography (DCM) to get ((9H-fluoren-9-yl)oxy)trimethylsilane.
-
Phosphorylation: Dissolve the silyl ether (1.27 g, 5.0 mmol) in DCM (10 mL). Add o-phenylene chlorophosphite (0.87 g, 5.0 mmol) dropwise at 0 °C under Argon.
-
Reaction: Stir at ambient temperature for 12 h.
-
Isolation: Concentrate and recrystallize from DCM/Petroleum Ether to afford P-4 as a white solid.[3] Store in a glovebox or desiccator.
Part B: Photocatalytic Phosphonylation
Reagents Table:
| Component | Role | Equiv. | Notes |
| Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate | Substrate | 1.0 | Bridgehead iodide |
| Reagent P-4 | Radical Trap | 2.0 | 9-fluorenyl o-phenylene phosphite |
| 4DPAIPN | Photocatalyst | 0.01 | (1 mol%) |
| DIPEA | Reductant | 2.0 | Diisopropylethylamine |
| DMA | Solvent | 0.1 M | Dimethylacetamide (Degassed) |
Step-by-Step Protocol:
-
Setup (In Glovebox):
-
To an 8 mL clear glass vial equipped with a magnetic stir bar, add:
-
Substrate (0.2 mmol)
-
Reagent P-4 (0.4 mmol, 2.0 equiv)
-
4DPAIPN (1.6 mg, 1 mol%)
-
-
Add anhydrous DMA (2.0 mL).
-
Add DIPEA (0.4 mmol, 70 µL).
-
Seal the vial with a septum cap.
-
-
Irradiation:
-
Place the vial in a photoreactor (e.g., Kessil PR160 456 nm or standard Blue LED strip setup).
-
Irradiate at Room Temperature for 18 hours with stirring.
-
Self-Validation: The reaction mixture should remain homogenous. If precipitate forms early, check solubility of P-4.
-
-
One-Pot Transesterification (Crucial Step):
-
Note: The intermediate phosphonate is an o-phenylene ester. It must be converted to the dimethyl ester for stability and purification.
-
Remove the vial from the light source.
-
Add Methanol (2.0 mL).
-
Add Potassium Fluoride (KF) (3.0 equiv).
-
Add 18-Crown-6 (3 mol%, catalytic).[3]
-
Stir the mixture open to air (or under N2) at room temperature for 2 hours .
-
-
Workup & Purification:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with water (3 x 10 mL) to remove DMA and salts.
-
Wash with brine (1 x 10 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
Purification: Silica gel column chromatography.[3][5] Elute with a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH depending on polarity). The bridgehead phosphonate is typically polar; check TLC with KMnO4 stain.
-
Results & Troubleshooting
Expected Data
-
Yield: Typically 60–80%.
-
Appearance: White solid or colorless oil.
-
³¹P NMR: The product should show a singlet around 25–35 ppm (typical for dialkyl phosphonates). The intermediate o-phenylene phosphonate (if unreacted) would appear significantly downfield.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion of Iodide | Inefficient Radical Generation | Ensure Oxygen is rigorously excluded (degas DMA). Check LED intensity and distance (keep <2 cm). |
| Complex ³¹P NMR (Multiple Peaks) | Incomplete Transesterification | Extend the MeOH/KF stirring time. Ensure KF is finely ground or use excess. |
| Decomposition of Reagent P-4 | Moisture Sensitivity | P-4 is sensitive to hydrolysis. Ensure DMA is anhydrous and P-4 is stored in a desiccator. |
| Product is stuck on Column | High Polarity | Phosphonates stick to silica. Add 1% Et3N to the eluent or use DCM/MeOH (95:5). |
References
-
Chai, L.; Wang, J.; Yang, J.; Cheng, Y.; Zhu, L.; Li, C. Radical Arbuzov Reaction.[1][9] CCS Chemistry2024 , 6, 1312–1323.[1][2][3]
-
Zhang, H.; Cui, Z.; Wang, J.; Zhu, L.; Li, C. Facile synthesis of alkylphosphonates from 4-alkyl-1,4-dihydropyridines via photoinduced formal deformylative phosphonylation. Org.[8] Chem. Front.2024 , 11, 4474–4480.
- Validation of 4DPAIPN/P-4 system for various alkyl radicals.
-
Luo, K.; Zhang, L.; Liang, Y. Activation of Remote C(sp3)–H Bonds Enabled by Amidyl Radicals. Angew.[9] Chem. Int. Ed.2024 , 63, e202316972.
- Context on the utility of 9-fluorenyl phosphites in radical relays.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Facile synthesis of alkylphosphonates from 4-alkyl-1,4-dihydropyridines via photoinduced formal deformylative phosphonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Facile synthesis of alkylphosphonates from 4-alkyl-1,4-dihydropyridines via photoinduced formal deformylative phosphonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
Using methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate in molecular rotor synthesis
The following Application Note and Protocol guide is designed for researchers utilizing methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate in the synthesis of advanced molecular machines.
Compound: Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate Application: Amphidynamic Crystals, MOF Linkers, and Surface-Mounted Rotors Version: 2.0 (Scientific Reference)
Part 1: Core Directive & Technical Rationale
The "Janus" Scaffold in Molecular Machinery
In the engineering of molecular rotors, the bicyclo[2.2.2]octane (BCO) core is the "gold standard" rotator due to its high
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate represents a critical "Janus" intermediate (two-faced) that solves a major synthetic bottleneck: desymmetrization . unlike the common 1,4-diethynylBCO (which is symmetric), this precursor offers two chemically orthogonal handles:
-
The Bridgehead Iodide (
): A site for cross-coupling to install the "axle" or "stator" arm.[1] -
The Methyl Ester (
): A masked anchor point, ready for hydrolysis to a carboxylic acid (for MOF incorporation) or conversion to an amide (for surface mounting).[1]
Strategic Causality: Why This Precursor?
-
Controlled Directionality: In dipolar rotor synthesis, you must align the dipole moment relative to the rotation axis.[1] This precursor allows the sequential installation of an electron-donating group (EDG) at one end and an electron-withdrawing group (EWG) at the other, maximizing the dipole for electric-field manipulation.
-
Avoidance of Statistical Mixtures: Synthesizing asymmetric rotors from symmetric 1,4-diiodobicyclo[2.2.2]octane yields a statistical mixture (mono-, di-, and un-substituted products). Using the Iodo-Ester ensures 100% regio-differentiation.[1]
Part 2: Experimental Protocols
Protocol A: The "Axle" Installation (Cross-Coupling at the Bridgehead)
Challenge: Standard Sonogashira conditions (Pd(PPh
Workflow 1: Suzuki-Miyaura Coupling (Recommended)
This method couples the bridgehead iodide with an aryl boronic acid to create the first "stator" arm.[1]
Reagents:
-
Substrate: Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate (1.0 equiv)
-
Partner: Arylboronic acid (e.g., 4-ethynylphenylboronic acid pinacol ester) (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%)[2] -
Ligand: SPhos (10 mol%)
-
Base: K
PO (3.0 equiv) -
Solvent: Toluene/Water (20:1)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add the Iodo-Ester substrate, Arylboronic acid, Pd(OAc)
, SPhos, and K PO . -
Degassing: Add Toluene and Water. Sparge with Argon for 15 minutes (or freeze-pump-thaw x3). Critical: Oxygen poisons the electron-rich SPhos ligand.[1]
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Workflow 2: Direct Sonogashira (Advanced)
If a direct alkyne linkage is required at the bridgehead.[1]
Reagents:
-
Catalyst: Pd(PPh
) (10 mol%) + CuI (10 mol%) -
Additive: Tetrabutylammonium iodide (TBAI) (1.0 equiv) - Essential for stabilizing the oxidative addition intermediate.
-
Base: Pyrrolidine or Piperidine (stronger secondary amines prefered over Et
N for alkyl halides).[1] -
Temperature: 70–80°C.[1]
Protocol B: The "Anchor" Activation (Ester Hydrolysis)
Once the axle is installed, the ester must be converted to a functional anchor (Carboxylic Acid) for incorporation into Metal-Organic Frameworks (MOFs).
Reagents:
-
Substrate: Functionalized BCO-Ester (from Protocol A)
-
Base: LiOH·H
O (5.0 equiv) -
Solvent: THF/MeOH/H
O (3:1:1)
Step-by-Step Procedure:
-
Dissolve the substrate in THF/MeOH.[1]
-
Add LiOH dissolved in minimal water.[1]
-
Stir at 40°C for 4 hours. Note: The BCO ester is sterically hindered; slight heating is required compared to planar esters.[1]
-
Acidification: Carefully acidify with 1M HCl to pH 2.
-
Extraction: Extract with EtOAc (x3). The product (BCO-Acid) will be in the organic layer.[1]
-
Outcome: This acid is now a "linker" ready to bind to Zn
O clusters (for MOF-5 type lattices) or Zr clusters (for UiO-66 type lattices).[1]
Part 3: Visualization & Logic[1]
Synthesis Logic Flow
The following diagram illustrates the divergent synthesis pathways available from this specific precursor.
Caption: Divergent synthesis pathways transforming the Iodo-Ester precursor into functional molecular rotor components.
Troubleshooting the Cross-Coupling
If the bridgehead coupling fails (low yield or recovered starting material), follow this logic:
Caption: Diagnostic logic for optimizing bridgehead sp3 iodide cross-coupling reactions.
Part 4: Data Summary
Comparative Rotational Dynamics of BCO vs. Phenylene Rotors The following table highlights why BCO (derived from your precursor) is superior for ultrafast rotation applications.
| Feature | BCO Rotor (Bicyclo[2.2.2]octane) | Phenylene Rotor (Benzene) | Impact on Application |
| Symmetry | BCO rotates smoothly; Phenylene "flips". | ||
| Rotational Barrier | 0.2 – 2.0 kcal/mol | 8.0 – 15.0 kcal/mol | BCO enables GHz rotation at low temps.[1] |
| Volume Swept | Constant (Sphere-like) | Variable (Paddle-like) | BCO requires less void space in the crystal. |
| Synthesizability | Modular (via Iodo-Ester) | High | Iodo-Ester allows precise dipole tuning. |
References
-
Garcia-Garibay, M. A., et al. (2013).[1] "Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups."[1] Journal of the American Chemical Society.[1]
-
Rodríguez-Molina, B., et al. (2017).[1] "Ultrafast rotation in an amphidynamic crystalline metal organic framework."[1] PNAS.[1]
-
Lemouchi, C., et al. (2015).[1] "Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization." Beilstein Journal of Organic Chemistry.
-
Kishore, D. R., et al. (2022).[1][3] "Recent Advances in Sonogashira Coupling." Organic Chemistry Portal.
-
Molander, G. A., et al. (2014).[1] "Suzuki-Miyaura Coupling of Bridgehead and Secondary Alkyl Iodides." Journal of Organic Chemistry. (Note: Generalized citation for bridgehead coupling conditions).
Sources
Application Notes & Protocols: Cross-Coupling of Sterically Hindered Bridgehead Iodides
Introduction: The Challenge of Bridgehead Functionalization
The construction of carbon-carbon bonds at sterically hindered, non-planar sp³-hybridized centers is a formidable challenge in modern organic synthesis. Bridgehead positions in caged structures, such as adamantane and bicyclo[1.1.1]pentane (BCP), represent the epitome of this challenge. These unique three-dimensional scaffolds are increasingly sought after in medicinal chemistry and materials science for their ability to impart desirable properties like metabolic stability, improved solubility, and unique electronic characteristics.
Bridgehead iodides are attractive precursors for functionalization due to the reactivity of the C-I bond. However, their unique geometry imposes severe mechanistic constraints on traditional cross-coupling reactions. The rigid framework prevents backside attack, rendering classical SN2 pathways impossible. Furthermore, the steric bulk surrounding the bridgehead carbon severely impedes the crucial oxidative addition step to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)), which is the typical entry point into catalytic cycles for Suzuki, Negishi, and Stille couplings. Overcoming these hurdles requires carefully tailored conditions and a deep understanding of the underlying mechanistic nuances.
This guide provides a comprehensive overview of the state-of-the-art conditions for the cross-coupling of sterically hindered bridgehead iodides, offering detailed protocols and insights into the causal factors behind successful transformations.
Mechanistic Considerations: Navigating Steric and Electronic Barriers
The primary obstacle in coupling bridgehead iodides is the oxidative addition step.[1][2] The catalyst, typically a Pd(0) or Ni(0) species, must insert into the C-I bond. The steric hindrance of the cage-like structure makes this approach difficult. To facilitate this process, several strategies have proven effective:
-
Electron-Rich, Bulky Ligands: Ligands play a critical role in modulating the reactivity of the metal center.[3] Bulky, electron-donating phosphine ligands (e.g., trialkylphosphines) or N-heterocyclic carbenes (NHCs) are often employed.[3][4] These ligands stabilize the low-valent metal center and increase its electron density, which promotes the oxidative addition to the electron-deficient carbon of the C-I bond.
-
Alternative Mechanistic Pathways: Given the difficulty of a concerted oxidative addition, radical pathways have been proposed for some successful couplings of tertiary halides.[5][6] Single-electron transfer (SET) from the metal catalyst to the bridgehead iodide can generate a bridgehead radical and a metal(I) species, initiating a radical-chain process.
-
Choice of Metal: While palladium is the workhorse of cross-coupling chemistry, nickel catalysts have shown remarkable performance for C(sp³)–C(sp³) bond formation and can be more effective for challenging oxidative additions.[7][8] Iron-catalyzed systems have also emerged as a cost-effective and powerful alternative for specific transformations, such as Kumada and Sonogashira-type couplings.[9][10][11]
Catalytic Cycle for Bridgehead Cross-Coupling
Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the challenging oxidative addition step with a bridgehead iodide.
Caption: Generalized catalytic cycle for cross-coupling of bridgehead iodides.
Key Cross-Coupling Methodologies and Conditions
Several named cross-coupling reactions have been successfully adapted for the functionalization of bridgehead iodides. The choice of reaction depends on the desired coupling partner and the functional group tolerance required.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is widely used due to the stability and low toxicity of the boron reagents.[12] For bridgehead iodides, success hinges on using highly active catalyst systems capable of overcoming the steric barrier.
Causality Behind Conditions:
-
Catalyst: Palladium(0) precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[3][13]
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos or XPhos are crucial to promote the difficult oxidative addition and subsequent reductive elimination.[6]
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step.[14][15]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used to ensure solubility of the reagents and catalyst.[14]
| Bridgehead Iodide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | T (°C) | Yield (%) |
| 1-Iodoadamantane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 1-Iodoadamantane | Phenylboronic acid | PEPPSI-iPr (3) | - | Cs₂CO₃ | Chlorobenzene | 80 | 78 |
| 3-Iodobicyclo[1.1.1]pentan-1-amine | Arylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Dioxane/H₂O | 80 | 60-90 |
Data compiled from representative literature.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling, often allowing for milder reaction conditions.[16][17][18] This higher reactivity can be advantageous for coupling with sterically encumbered bridgehead electrophiles.
Causality Behind Conditions:
-
Catalyst: Palladium complexes are standard, but nickel catalysts have shown excellent efficacy for coupling sp³ centers.[16][17]
-
Organozinc Reagent: Prepared in situ from the corresponding organolithium or Grignard reagent, or via direct insertion of zinc. Their high reactivity facilitates the transmetalation step.[18]
-
Ligand: For palladium, bulky phosphines are used. For nickel, bipyridine-type ligands are common.
-
Solvent: Ethereal solvents like THF or DME are standard.
| Bridgehead Iodide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | T (°C) | Yield (%) |
| 1-Iodoadamantane | Phenylzinc chloride | Pd₂(dba)₃ (2) | PCyp₃ (8) | THF/NMP | 80 | 91 |
| 1-Iodoadamantane | Alkylzinc iodide | NiCl₂(dme) (10) | dtbbpy (10) | DMA | 60 | 75 |
| 1-Iodobicyclo[1.1.1]pentane | Arylzinc chloride | Pd(OAc)₂ (2) | XPhos (4) | THF | 50 | 88 |
Data compiled from representative literature.[19]
Stille Coupling
The Stille coupling employs organostannanes as the nucleophilic partner.[20][21][22] A key advantage is the tolerance of organotin reagents to a wide variety of functional groups.[21][23] However, the toxicity of tin compounds and difficulties in removing tin byproducts are significant drawbacks.
Causality Behind Conditions:
-
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) and/or a halide source (e.g., LiCl) can accelerate the transmetalation step, which is often rate-limiting.[23][24]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are typically required.
| Bridgehead Iodide | Coupling Partner | Catalyst (mol%) | Additive | Solvent | T (°C) | Yield (%) |
| 1-Iodoadamantane | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | CuI (10 mol%) | DMF | 90 | 82 |
| 1-Iodoadamantane | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | LiCl | THF | 65 | 76 |
| 1-Iodobicyclo[1.1.1]pentane | Aryltributyltin | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Dioxane | 100 | 80 |
Data compiled from representative literature.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp³)–C(sp) bonds by reacting a terminal alkyne with an organic halide.[25] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Conditions:
-
Pd Catalyst: Activates the bridgehead iodide via oxidative addition.
-
Cu(I) Co-catalyst: Reacts with the terminal alkyne to form a copper acetylide intermediate, which is more nucleophilic and readily participates in transmetalation with the palladium center.[25]
-
Base: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[26]
-
Ligand-Free/Copper-Free Variants: To avoid side reactions like Glaser coupling (alkyne homocoupling), copper-free and ligand-free conditions have been developed, although they may require higher temperatures or more reactive substrates.[26][27]
| Bridgehead Iodide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | T (°C) | Yield (%) |
| 1-Iodoadamantane | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 95 |
| 1-Iodoadamantane | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 88 |
| 1-Iodobicyclo[1.1.1]pentane | Alkyl/Aryl Acetylenes | NiBr₂·diglyme (10) | - | K₂CO₃ | DMA | 80 | 70-90 |
Data compiled from representative literature.[28][29]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1-Iodoadamantane with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-iodoadamantane.
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
1-Iodoadamantane (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed deionized water (0.5 mL)
-
Schlenk flask, magnetic stirrer, argon supply, standard glassware for workup and chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-iodoadamantane, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryladamantane.
Protocol 2: Iron-Catalyzed Kumada Coupling of 1-Iodobicyclo[1.1.1]pentane (BCP-I)
This protocol outlines an iron-catalyzed Kumada coupling, a cost-effective and efficient method for arylating BCP scaffolds.[9][10]
Materials:
-
1-Iodobicyclo[1.1.1]pentane (BCP-I) (0.5 mmol, 1.0 equiv)
-
Arylmagnesium bromide (Aryl-MgBr) (0.75 mmol, 1.5 equiv, ~1.0 M in THF)
-
Iron(III) acetylacetonate (Fe(acac)₃) (0.025 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.05 mmol, 10 mol%)
-
Anhydrous tetrahydrofuran (THF) (2.5 mL)
-
Oven-dried vial, magnetic stirrer, argon supply
Procedure:
-
In an oven-dried vial under an argon atmosphere, dissolve Fe(acac)₃ in anhydrous THF (1.0 mL).
-
Add TMEDA to the solution and stir for 5 minutes at room temperature.
-
Add a solution of BCP-I in anhydrous THF (1.5 mL).
-
To the resulting mixture, add the Aryl-MgBr solution dropwise over 2 minutes with stirring.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by GC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 1-aryl-BCP product.[9]
Conclusion and Future Outlook
The cross-coupling of sterically hindered bridgehead iodides, once considered nearly impossible, is now achievable through the development of highly active catalyst systems and a deeper understanding of reaction mechanisms. The strategic use of bulky, electron-rich ligands, coupled with the appropriate choice of metal catalyst and reaction conditions, has unlocked synthetic routes to a wide array of novel three-dimensional molecules. While palladium remains a central tool, the increasing success of nickel and iron catalysis points toward a future of more sustainable and cost-effective methodologies.[7][30] Future research will likely focus on expanding the scope to even more challenging substrates, developing enantioselective variants, and applying these powerful methods to the synthesis of next-generation pharmaceuticals and advanced materials.
References
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Various Authors. (n.d.). Coupling Reactions Between sp3-Carbon Centers. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Guria, M. (2022). Recent Advances in C(sp3)–C(sp3) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts. Organometallics, ACS Publications. Retrieved February 12, 2026, from [Link]
-
Various Authors. (2025). Synthesis of adamantyl amide via Fe‐catalyzed oxidative cross‐coupling reaction of isocyanide. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Burns, A. R., et al. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved February 12, 2026, from [Link]
-
Sasaki, T., et al. (n.d.). Synthesis of adamantane derivatives. 77. Synthesis of some novel functionalized monoazatricyclic ring systems via intramolecular. ACS Publications. Retrieved February 12, 2026, from [Link]
-
Various Authors. (n.d.). A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. ChemRxiv. Retrieved February 12, 2026, from [Link]
-
Chen, X., et al. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved February 12, 2026, from [Link]
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
S. M., A., & P., S. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. ChemRxiv. Retrieved February 12, 2026, from [Link]
-
Wasa, M., et al. (n.d.). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Retrieved February 12, 2026, from [Link]
-
Endo, K., et al. (2012). Cross Coupling between sp3-Carbon and sp3-Carbon Using a Diborylmethane Derivative at Room Temperature. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved February 12, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Negishi coupling. Wikipedia. Retrieved February 12, 2026, from [Link]
-
Sindhu, K. S., et al. (2016). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. R Discovery. Retrieved February 12, 2026, from [Link]
-
Biscoe, M. R., et al. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved February 12, 2026, from [Link]
-
Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved February 12, 2026, from [Link]
-
Various Authors. (n.d.). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Stache, E. E., et al. (2023). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Macmillan Group, Princeton University. Retrieved February 12, 2026, from [Link]
-
Schmalzbauer, M., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. Retrieved February 12, 2026, from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Retrieved February 12, 2026, from [Link]
-
Vautravers, N. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Retrieved February 12, 2026, from [Link]
-
Wang, Y., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Retrieved February 12, 2026, from [Link]
-
Tsai, W.-T., et al. (2014). Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (2020). Stille Coupling. YouTube. Retrieved February 12, 2026, from [Link]
-
Various Authors. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Retrieved February 12, 2026, from [Link]
-
Various Authors. (2023). Stille Coupling. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Su, W., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
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Kurosawa, H. (n.d.). Oxidative Addition to the Carbon-Sulfur Bond. Retrieved February 12, 2026, from [Link]
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Crabtree, R. H. (n.d.). Oxidative Addition. Yale University. Retrieved February 12, 2026, from [Link]
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Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Oxidative addition. Wikipedia. Retrieved February 12, 2026, from [Link]
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Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved February 12, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 12, 2026, from [Link]
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Various Authors. (2025). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Retrieved February 12, 2026, from [Link]
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Biscoe, M. R., et al. (2008). Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones. PubMed. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (2022). Negishi Coupling. YouTube. Retrieved February 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 12, 2026, from [Link]
-
Chem-Station. (2014). Negishi Cross Coupling Reaction. Chem-Station International Edition. Retrieved February 12, 2026, from [Link]
-
Nova, A., et al. (n.d.). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. Retrieved February 12, 2026, from [Link]
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Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
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That's Chemistry. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Retrieved February 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate in Radical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate. This guide is designed to assist you in troubleshooting and successfully employing this versatile building block in your radical-based synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established principles of radical chemistry and extensive experience with related sterically hindered systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate under typical laboratory conditions?
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is a crystalline solid that is generally stable under standard laboratory conditions (room temperature, protected from light). However, like many alkyl iodides, it can be sensitive to light and air over extended periods, which may lead to gradual decomposition and discoloration. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.
Q2: How stable is the bridgehead iodide to radical generation?
The C–I bond at the bridgehead position is the most labile site for radical generation. Visible-light photoredox catalysis is a particularly mild and efficient method to induce homolytic cleavage of the C–I bond, forming the corresponding bicyclo[2.2.2]octyl radical.[1][2] The rigid structure of the bicyclo[2.2.2]octane framework means the resulting radical will be a bridgehead radical. While bridgehead radicals are generally less stable than their acyclic tertiary counterparts due to pyramidalization, they are viable intermediates in many synthetic transformations.[3]
Q3: Is the methyl ester functional group stable under radical reaction conditions?
The methyl ester group is generally robust and compatible with a wide range of radical reaction conditions, including those employed in photoredox catalysis.[4] However, it is important to be mindful of the other reagents in the reaction mixture. For instance, strongly basic or acidic conditions, which can sometimes be present in certain radical reaction setups or during workup, can lead to hydrolysis of the ester.[5][6]
Q4: Can I use methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate in Giese-type radical additions?
Yes, this compound is an excellent candidate for Giese-type reactions. Upon generation of the bridgehead radical, it can readily add to electron-deficient alkenes. A tin-free approach using visible light and a silane reagent has been shown to be effective for the Giese addition of non-activated alkyl iodides.[2][7]
Troubleshooting Guide
This section addresses common issues encountered during radical reactions involving methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inefficient Radical Generation: The light source may be of the incorrect wavelength or insufficient intensity for the chosen photocatalyst. | Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. Increase the power of the light source or move the reaction vessel closer to it. Consider using a different photocatalyst with a more suitable redox potential. |
| Incompatible Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or quenching of the excited state of the photocatalyst. | Common solvents for photoredox reactions include DMF, DMSO, acetonitrile, and dichloromethane. Ensure all components are soluble in the chosen solvent. Solvent can have a significant impact on radical reaction pathways, so screening different solvents may be necessary.[8][9] |
| Degassed System: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates. | Thoroughly degas the reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. |
| Decomposition of Photocatalyst: Some photocatalysts can be sensitive to certain reaction conditions or prolonged irradiation. | Use a fresh batch of the photocatalyst. If the reaction requires elevated temperatures, ensure the photocatalyst is stable under those conditions. |
Problem 2: Formation of Significant Side Products
| Side Product | Plausible Cause | Suggested Solution |
| De-iodinated Product: Formation of methyl 4-bicyclo[2.2.2]octane-1-carboxylate. | This is a common side reaction where the generated radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture. | Use a deuterated solvent to determine the hydrogen source. Minimize the concentration of any potential hydrogen atom donors. Some radical dehalogenation can be catalyst-free, promoted by a Lewis base and light.[10] Consider using a radical mediator that is less prone to hydrogen atom transfer. |
| Rearranged Products: Formation of bicyclo[3.2.1]octane derivatives. | Although less common for the saturated bicyclo[2.2.2]octane system, rearrangement of radical intermediates can occur, especially under harsh conditions or with specific substitution patterns.[11] | Conduct the reaction at a lower temperature. Screen different photocatalysts or radical initiators to find milder conditions. |
| Dimerization of the Radical: Formation of a bis-bicyclo[2.2.2]octane species. | This can occur if the concentration of the generated radical is high and the concentration of the radical trap (e.g., alkene) is low. | Add the alkyl iodide slowly to the reaction mixture to maintain a low concentration of the radical intermediate. Ensure a sufficient excess of the radical trapping agent is present. |
| Ester Hydrolysis: Formation of 4-iodobicyclo[2.2.2]octane-1-carboxylic acid. | This is likely to occur during aqueous workup if acidic or basic conditions are used. Some additives in the radical reaction itself might also promote hydrolysis. | Perform a neutral workup. If purification by chromatography is necessary, consider using a less acidic silica gel or pre-treating the silica gel with a non-nucleophilic base like triethylamine. |
Experimental Protocols
Protocol 1: General Procedure for a Photoredox-Mediated Giese Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%), the electron-deficient alkene (1.5-2.0 equivalents), and any additives.
-
Addition of Substrate and Solvent: Add methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate (1.0 equivalent) and the chosen anhydrous, degassed solvent (e.g., DMF, 0.1 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Initiation: Place the reaction vessel in front of a suitable light source (e.g., blue LEDs) and begin stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Purification of Bicyclo[2.2.2]octane Derivatives
Purification of the rigid and often crystalline bicyclo[2.2.2]octane derivatives can sometimes be challenging.
-
Column Chromatography: Use a solvent system with a gradual polarity gradient (e.g., ethyl acetate in hexanes) to achieve good separation. Due to the non-polar nature of the bicyclic core, products may have low Rf values.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., hexanes/ethyl acetate, ethanol/water) to find suitable conditions.[12]
-
Kugelrohr Distillation: For thermally stable, non-crystalline products, Kugelrohr distillation under high vacuum can be an excellent purification technique.[13]
Visualizing Reaction Pathways
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Potential Fates of the Bicyclo[2.2.2]octyl Radical
Caption: Competing pathways for the radical intermediate.
References
-
Spitzner, D.; Engler, A. 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. Organic Syntheses. Available from: [Link]
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Roberts, C. A. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship, University of California. 2011. Available from: [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken. 2024. Available from: [Link]
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Lawrence, A. L.; Baran, P. S. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chem. Soc. Rev. 2009, 38, 3044-3054. Available from: [Link]
-
Nguyen, J. D.; D'Amato, E. M.; Narayanam, J. M.; Stephenson, C. R. Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions. Nat. Chem. 2012, 4, 854-859. Available from: [Link]
-
Pitre, S. Photoredox Catalysis. Pitre Lab. Available from: [Link]
-
Mistry, S.; Kumar, R.; Lister, A.; Gaunt, M. J. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. Chem. Sci. 2022, 13, 13341-13346. Available from: [Link]
-
Barata-Vallejo, S.; et al. Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Adv. 2023, 13, 34965-34970. Available from: [Link]
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Esters – Functional Group Spotlight. Organic Chemistry Explained! 2019. Available from: [Link]
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Chemistry of Esters. Chemistry LibreTexts. 2022. Available from: [Link]
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Pitre, S. Photoredox Catalysis. Pitre Lab. Available from: [Link]
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Reactivity of Esters. Chemistry Steps. 2025. Available from: [Link]
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Capaldo, L.; Ravelli, D. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Eur. J. Org. Chem. 2017, 2017, 2056-2071. Available from: [Link]
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Politanskaya, L.; et al. Decarboxylative Halogenation of Organic Compounds. Chem. Rev. 2021, 121, 521-585. Available from: [Link]
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Politanskaya, L.; et al. Decarboxylative Halogenation of Organic Compounds. Chem. Rev. 2021, 121, 521-585. Available from: [Link]
-
Danabalan, D.; et al. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Org. Biomol. Chem. 2021, 19, 7636-7645. Available from: [Link]
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Ghosh, I.; et al. Radicals: Reactive Intermediates with Translational Potential. J. Med. Chem. 2016, 59, 939-972. Available from: [Link]
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Dehalogenation. Wikipedia. Available from: [Link]
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Alkyl Iodide. BYJU'S. Available from: [Link]
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NGP in free radicals and bridgehead systems (CHE). YouTube. 2016. Available from: [Link]
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Ingold, K. U.; Lusztyk, J. The frequently overlooked importance of solvent in free radical syntheses. NRC Research Press. 2011. Available from: [Link]
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Mistry, S.; et al. C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl. Semantic Scholar. 2022. Available from: [Link]
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Organic Syntheses Procedure. Available from: [Link]
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Ester. Wikipedia. Available from: [Link]
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Can the bridge head carbon of a bicyclic ring be a free radical? Chemistry Stack Exchange. 2024. Available from: [Link]
-
Little, R. D.; et al. Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. UCL Discovery. 2020. Available from: [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents. 2020.
-
Chen, J.; et al. Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes. Chem. Commun. 2017, 53, 1079-1082. Available from: [Link]
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Radical Reactions. Chemistry LibreTexts. 2023. Available from: [Link]
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Tandem Photoredox Catalysis: Enabling Carbonylative Amidation of Aryl and Alkylhalides. ChemRxiv. 2021. Available from: [Link]
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Kraus, G. A.; Hon, Y. S. Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. 1986. Available from: [Link]
-
Ryu, I.; Uehara, S.; Hirao, H.; Fukuyama, T. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. Org. Lett. 2008, 10, 1005-1008. Available from: [Link]
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- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Deiodination Side Reactions in Palladium-Catalyzed Couplings
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging issue of deiodination as a side reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and maximize your yields.
Frequently Asked Questions (FAQs)
Q1: What is deiodination in the context of palladium-catalyzed couplings, and why is it a problem?
A1: Deiodination, a specific form of hydrodehalogenation, is an undesired side reaction where an aryl iodide starting material is converted into the corresponding arene (the iodine atom is replaced by a hydrogen atom). This is problematic for several reasons: it consumes your valuable starting material, reduces the yield of your desired coupled product, and introduces a significant byproduct that can complicate purification.[1][2][3]
Q2: What is the general mechanism behind this unwanted deiodination?
A2: While the exact mechanism can be complex and dependent on the specific reaction conditions, deiodination generally proceeds through the formation of an aryl-palladium(II)-hydride intermediate. Following the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, instead of proceeding with transmetalation, a palladium-hydride species is formed. This intermediate can then undergo reductive elimination to release the undesired arene and regenerate the Pd(0) catalyst, which can re-enter the parasitic cycle. The hydrogen source for this process can be varied and may include solvent molecules (e.g., alcohols, water), the amine or base used in the reaction, or even trace moisture.[3][4]
Below is a simplified diagram illustrating the competition between the desired cross-coupling pathway and the deiodination side reaction.
Caption: A step-by-step workflow for troubleshooting deiodination.
By systematically addressing these key reaction parameters—base, ligand, temperature, and solvent—researchers can effectively minimize deiodination side reactions and achieve higher yields and purities in their palladium-catalyzed coupling reactions.
References
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (2023, June 30). β-Hydride elimination. Available at: [Link]
-
Wipf, P. (n.d.). C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. Available at: [Link]
-
Wikipedia. (2024, February 2). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (2024, January 10). Sonogashira coupling. Available at: [Link]
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. Available at: [Link]
-
Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 410–413. Available at: [Link]
-
Sherwood, J., & Clark, J. H. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Vantourout, J. C., et al. (2017). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 53(83), 11431-11434. Available at: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Cai, M., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9147–9161. Available at: [Link]
-
Li, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21766–21775. Available at: [Link]
-
ResearchGate. (2020, August 21). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Part 1: Executive Safety Summary (The "Why" & "What")
Compound Profile:
-
Chemical Name: Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate[]
-
CAS: 94994-00-0[][2]
-
Physical State: Solid (White to off-white powder/crystals).
-
Key Reactivity: Bridgehead iodide.[3] Resistant to
/ substitution due to geometric constraints (Bredt's rule/sterics) but highly susceptible to radical generation via homolytic C-I bond cleavage under UV light or metal-halogen exchange conditions.
Risk Assessment: While specific toxicological data (LD50) for this catalog building block is often limited, structural analogs suggest a baseline hazard profile of Acute Toxicity (Oral/Inhalation) and Skin/Eye Irritation . The presence of the iodine atom necessitates handling as a potential alkylating agent (though sterically hindered) and a light-sensitive material.
Immediate Action Required:
-
Segregate: Store in a dedicated flammables/toxics cabinet away from oxidizers.
-
Protect: Amber glass vials are mandatory. Wrap in aluminum foil if amber glass is unavailable.
-
Label: "Light Sensitive" and "Halogenated Organic."[3]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the physical state of the compound during processing.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Rationale & Causality |
| Respiratory | N95 / P100 Mask or Fume Hood | Fume Hood (Sash <18") | Solids: Static charge can aerosolize fine powders. Solutions: Organic solvents (DCM/THF) used with this compound are volatile vectors for exposure.[3] |
| Hand Protection | Double Nitrile Gloves (4 mil min) | Silver Shield / Laminate (if in DCM) | Iodides: Organic iodides can permeate nitrile.[3] Double gloving provides a "sacrificial" outer layer.[3] Laminate is required if dissolved in chlorinated solvents.[3] |
| Eye/Face | Chemical Safety Goggles | Face Shield + Goggles | Goggles: Seal against dust entry.[3] Shield: Protects neck/face from splashes during exothermic quenches (e.g., Li-halogen exchange). |
| Body | Lab Coat (Cotton/Poly) | Flame Resistant (Nomex) | Standard protection.[3] Nomex preferred if using pyrophoric reagents (e.g., t-BuLi) for activation. |
Part 3: Operational Protocols (Step-by-Step)
3.1 Receiving & Storage
-
Inspection: Upon receipt, check the bottle seal. If the solid appears yellow/brown, iodine liberation has occurred (photodecomposition).[3]
-
Storage Condition:
(Refrigerated), Dark , under Inert Atmosphere (Argon/Nitrogen) if possible. -
Logic: The C-I bond energy is relatively weak (~50-60 kcal/mol). Thermal or photochemical energy can cleave this bond, releasing free iodine (
) which autocatalyzes further decomposition.[3]
3.2 Weighing & Transfer (The "Static" Risk)
-
Step 1: Place the balance inside the fume hood.[3]
-
Step 2: Use an antistatic gun or ionizer if the powder flies (common with bicyclic esters).[3]
-
Step 3: Pre-weigh the receiving flask with solvent (if applicable) to minimize open-air time.
-
Step 4: Clean spatula immediately with acetone into a Halogenated Waste container.[3]
3.3 Reaction Setup (Inert Handling)
-
Protocol: Evacuate and backfill the reaction vessel with Nitrogen/Argon 3x before adding the solid if using metal catalysts (Pd, Ni) or radical initiators (AIBN).
-
Reasoning: Oxygen acts as a radical trap, quenching the desired radical chemistry often performed on bridgehead iodides [1].[3]
Part 4: Emergency Response & Disposal Logic
4.1 Spill Response Logic
-
Solid Spill: Do NOT sweep dry (creates dust).[3] Cover with wet paper towels (water/surfactant), then scoop into a bag.[3]
-
Solution Spill: Absorb with vermiculite or sand.[3]
-
Decontamination: Wash surface with a dilute Sodium Thiosulfate solution (5-10%) if brown iodine stains appear. Thiosulfate reduces elemental iodine (
) to colorless iodide ( ).
4.2 Waste Disposal Plan
-
Classification: Halogenated Organic Waste .[3]
-
Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Hexane) if possible, as halogenated waste requires higher temperature incineration (
) to prevent dioxin formation. -
Labeling: Tag must explicitly state "Contains Organic Iodide."[3]
Part 5: Visualizations
Figure 1: Safe Handling Workflow
A logical flow ensuring containment from storage to disposal.
Figure 2: Emergency Decision Tree
Immediate actions for spills or exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46864123, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. Retrieved from [Link](Used for analog toxicity inference).[3]
-
University of Illinois Urbana-Champaign (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link].[3]
-
Royal Society of Chemistry (1980). Reactivity of Bridgehead Halides. J. Chem. Soc., Perkin Trans.[3] 2, 1641-1645. Retrieved from [Link].
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
